![molecular formula C11H13N3O B2537038 4-(4-isopropylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 155431-47-3](/img/structure/B2537038.png)
4-(4-isopropylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
The compound “4-Isopropylphenol” is an organic compound with the formula (CH3)2CHC6H4OH. The molecule consists of an isopropyl group affixed to the para (p-) position of phenol . It’s a white solid, produced by the alkylation of phenol with propylene .
Synthesis Analysis
The preparation of isopropylphenols, which are similar to the compound you’re interested in, has been well developed. They are produced by the alkylation of phenol and various cresols with propylene . Another method involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
Chemical Reactions Analysis
The compound “4-Isopropylphenol” undergoes catalytic dehydrogenation to give p-isopropenylphenol . Also, a related compound, “4-Isopropylphenyl isocyanate”, is used in laboratory chemicals .
Physical And Chemical Properties Analysis
The related compound “4-Isopropylphenol” is a white solid with a melting point of 62 °C (144 °F; 335 K) and a boiling point of 230 °C (446 °F; 503 K) .
Scientific Research Applications
Synthesis and Antimicrobial Activities of Derivatives
The compound 4-(4-isopropylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one and its derivatives have been actively researched for their potential in antimicrobial applications. Notably, a study by Bektaş et al. (2007) synthesized novel derivatives and found that some exhibited good or moderate activities against test microorganisms, emphasizing the compound's relevance in antimicrobial research Bektaş et al., 2007.
Synthesis and Antimicrobial Study of Triazolo-Thiadiazoles
In another study, Joshi et al. (2021) synthesized new 3-(4-isopropylphenyl)-6-substituted phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and investigated their in vitro antibacterial and antifungal activity. This research provides insight into the therapeutic potential of such compounds and their derivatives Joshi et al., 2021.
Applications in Inhibition Studies
Antioxidant Activities and Urease Inhibition
Khan et al. (2010) conducted a study on new series of 1,2,4-triazole and 1,3,4-thiadiazole derivatives, highlighting their potential antioxidant activities and urease inhibition. This research underlines the multifunctional nature of these compounds and their relevance in inhibition studies Khan et al., 2010.
Safety and Hazards
properties
IUPAC Name |
4-(4-propan-2-ylphenyl)-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8(2)9-3-5-10(6-4-9)14-7-12-13-11(14)15/h3-8H,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXONGQHLHLATMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C=NNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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